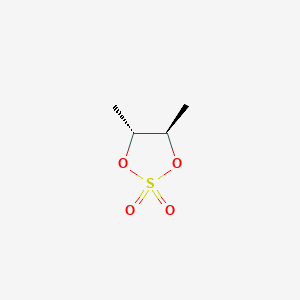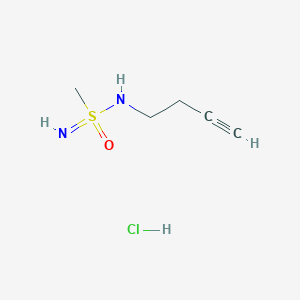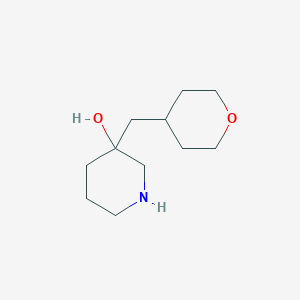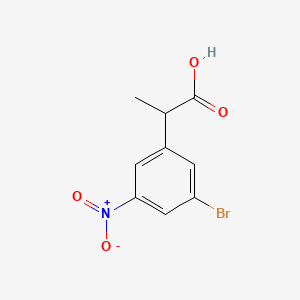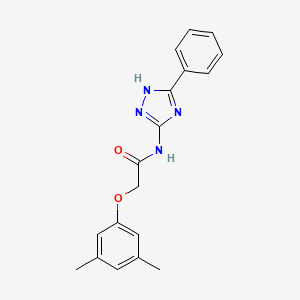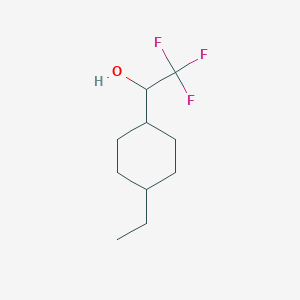
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C7H16ClNSi and a molecular weight of 177.75 g/mol . This compound is characterized by the presence of an aminopropyl group, an ethynyl group, and a dimethylsilane group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride typically involves the reaction of (3-Aminopropyl)dimethylsilane with ethynyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(3-Aminopropyl)dimethylsilane+Ethynyl chloride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl and ethynyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions enable the compound to exert its effects on various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound used in silanization and surface modification.
(3-Aminopropyl)trimethoxysilane: Another related compound with applications in surface functionalization.
Uniqueness
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is unique due to the presence of both aminopropyl and ethynyl groups, which provide distinct chemical reactivity and versatility compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H16ClNSi |
|---|---|
Molekulargewicht |
177.75 g/mol |
IUPAC-Name |
3-[ethynyl(dimethyl)silyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NSi.ClH/c1-4-9(2,3)7-5-6-8;/h1H,5-8H2,2-3H3;1H |
InChI-Schlüssel |
BUHOQIJCXKCEQG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCN)C#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzoyl-4-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B13586051.png)
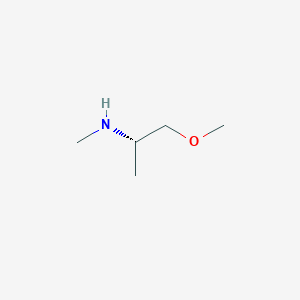
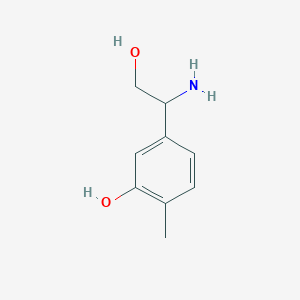
![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
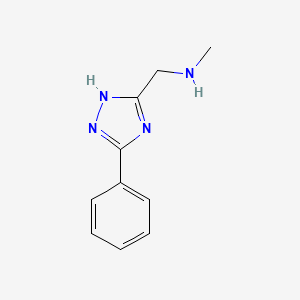
![Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B13586094.png)
